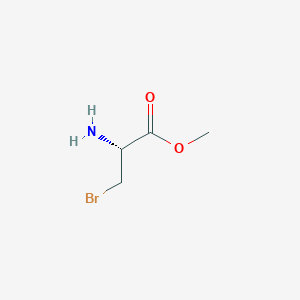
Methyl (R)-2-amino-3-bromopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-2-amino-3-bromopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a three-carbon backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-2-amino-3-bromopropanoate typically involves the bromination of a suitable precursor, such as ®-2-amino-3-hydroxypropanoic acid, followed by esterification. One common method includes the use of hydrobromic acid (HBr) in the presence of a suitable solvent to introduce the bromine atom. The resulting brominated intermediate is then treated with methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-2-amino-3-bromopropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions: Methyl ®-2-amino-3-bromopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso compounds, while reduction can convert it into an amine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
- Substitution reactions can yield various amino acid derivatives.
- Oxidation can produce nitro or nitroso compounds.
- Reduction can result in primary or secondary amines.
- Hydrolysis leads to the formation of ®-2-amino-3-bromopropanoic acid.
科学研究应用
Methyl ®-2-amino-3-bromopropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in the development of enzyme inhibitors or as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals or materials.
作用机制
The mechanism by which Methyl ®-2-amino-3-bromopropanoate exerts its effects depends on its interaction with specific molecular targets. For instance, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of the bromine atom and the amino group can facilitate interactions with various biological molecules, influencing pathways involved in metabolism or signal transduction.
相似化合物的比较
Methyl ®-2-amino-3-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl ®-2-amino-3-iodopropanoate: Contains an iodine atom in place of bromine.
Methyl ®-2-amino-3-fluoropropanoate: Features a fluorine atom instead of bromine.
Uniqueness: Methyl ®-2-amino-3-bromopropanoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to its halogen analogs. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical research.
属性
分子式 |
C4H8BrNO2 |
|---|---|
分子量 |
182.02 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-bromopropanoate |
InChI |
InChI=1S/C4H8BrNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
InChI 键 |
GYGBHOSOAUCQKD-VKHMYHEASA-N |
手性 SMILES |
COC(=O)[C@H](CBr)N |
规范 SMILES |
COC(=O)C(CBr)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















